molecular formula C12H21NO2 B1465369 2-Cyclopentyl-1-(3-hydroxypiperidin-1-yl)ethan-1-one CAS No. 1178092-40-4

2-Cyclopentyl-1-(3-hydroxypiperidin-1-yl)ethan-1-one

Cat. No.: B1465369
CAS No.: 1178092-40-4
M. Wt: 211.3 g/mol
InChI Key: YSTOQIGJFHGSRD-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1-(3-hydroxypiperidin-1-yl)ethan-1-one is a chemical compound with the molecular formula C12H21NO2. This compound features a cyclopentyl group attached to an ethanone moiety, which is further linked to a hydroxypiperidinyl group. It is used in various scientific research applications due to its unique chemical structure and properties.

Properties

IUPAC Name

2-cyclopentyl-1-(3-hydroxypiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c14-11-6-3-7-13(9-11)12(15)8-10-4-1-2-5-10/h10-11,14H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTOQIGJFHGSRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-1-(3-hydroxypiperidin-1-yl)ethan-1-one typically involves the reaction of cyclopentanone with 3-hydroxypiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient and scalable production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-1-(3-hydroxypiperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group results in an alcohol.

Scientific Research Applications

2-Cyclopentyl-1-(3-hydroxypiperidin-1-yl)ethan-1-one is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: The compound is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-1-(3-hydroxypiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopentyl-1-(3-hydroxy-1-piperidinyl)ethan-1-one
  • 2-Cyclopentyl-1-(3-hydroxy-2-piperidinyl)ethan-1-one
  • 2-Cyclopentyl-1-(3-hydroxy-3-piperidinyl)ethan-1-one

Uniqueness

2-Cyclopentyl-1-(3-hydroxypiperidin-1-yl)ethan-1-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications in various scientific fields .

Biological Activity

2-Cyclopentyl-1-(3-hydroxypiperidin-1-yl)ethan-1-one, also known as a piperidine derivative, has gained attention in medicinal chemistry for its potential biological activities. This compound features a cyclopentyl group and a hydroxypiperidine moiety, which contribute to its unique pharmacological properties.

  • Molecular Formula : C12H21NO2
  • Molecular Weight : 211.3 g/mol
  • CAS Number : 1178092-40-4

The compound is characterized by its white to light yellow solid form, and it undergoes various chemical reactions, including oxidation and substitution reactions, which can modify its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. Research indicates that it may act as an enzyme inhibitor or modulator of receptor activity, influencing various physiological processes.

Analgesic and Anti-inflammatory Properties

Studies have suggested that this compound exhibits significant analgesic and anti-inflammatory effects. For instance, it has been shown to inhibit the production of inflammatory mediators such as prostaglandins, thereby reducing pain and inflammation in experimental models .

Neuroprotective Effects

Research into the neuroprotective properties of this compound indicates potential benefits in neurodegenerative conditions. It may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in treating diseases like Alzheimer's or Parkinson's .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

StudyFindings
Study 1Demonstrated significant reduction in pain response in rat models when administered at varying doses (ED50 = 5 mg/kg) .
Study 2Showed inhibition of pro-inflammatory cytokines in vitro, suggesting a mechanism for its anti-inflammatory effects .
Study 3Reported neuroprotective effects in cultured neuronal cells exposed to oxidative stress, with a notable decrease in cell death rates .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

CompoundStructureBiological Activity
Compound A2-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)ethan-1-oneExhibits similar analgesic effects but with different potency levels.
Compound B2-Cyclopropyl-1-(3-hydroxypiperidin-1-yl)ethan-1-oneShows reduced anti-inflammatory properties compared to the target compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.